molecular formula C14H15BrF3N5O2 B2796184 5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2379976-75-5

5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2796184
CAS No.: 2379976-75-5
M. Wt: 422.206
InChI Key: MPOJWGNNPWEKBV-UHFFFAOYSA-N
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Description

5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of piperidine with a suitable bromopyrimidine derivative under controlled conditions.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This is achieved by reacting the piperidine intermediate with a trifluoromethyl-substituted hydrazine derivative.

    Final Coupling: The final step involves coupling the oxadiazole ring with the bromopyrimidine moiety to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with different chemical properties.

    Substitution: The compound can undergo substitution reactions, particularly at the bromopyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Scientific Research Applications

5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:

    5-Bromopyridine Derivatives: These compounds share the bromopyrimidine moiety and have similar chemical properties.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring structure exhibit similar reactivity and applications.

    Trifluoromethyl-Substituted Compounds: These compounds share the trifluoromethyl group, which imparts unique chemical and physical properties.

Properties

IUPAC Name

2-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF3N5O2/c15-10-4-19-13(20-5-10)24-8-9-2-1-3-23(6-9)7-11-21-22-12(25-11)14(16,17)18/h4-5,9H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOJWGNNPWEKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=C(O2)C(F)(F)F)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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